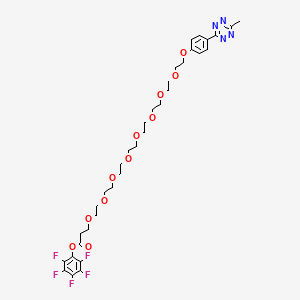
Methyltetrazine-PEG8-PFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG8-PFP ester is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the reactivity of methyltetrazine, the hydrophilicity of polyethylene glycol, and the specific reactivity of pentafluorophenyl ester, making it highly valuable in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG8-PFP ester involves several steps:
Methyltetrazine Synthesis: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of the tetrazine ring through cyclization reactions.
Polyethylene Glycol Conjugation: Polyethylene glycol (PEG) chains are attached to the methyltetrazine moiety through ether linkages. This step enhances the solubility and biocompatibility of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-PEG8-PFP ester undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) derivatives through inverse electron-demand Diels-Alder reactions, forming stable covalent bonds.
Esterification and Hydrolysis: The pentafluorophenyl ester group can undergo esterification with primary amines, forming amide bonds.
Common Reagents and Conditions
Click Chemistry: Reagents include trans-cyclooctene derivatives, and the reaction is typically carried out at room temperature in organic solvents.
Esterification: Primary amines are used as reagents, and the reaction is conducted at neutral or slightly basic pH.
Major Products
Click Chemistry: The major product is a stable covalent adduct formed between methyltetrazine and TCO derivatives.
Esterification: The major product is an amide bond formed between the pentafluorophenyl ester and primary amines.
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG8-PFP ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex organic molecules and in click chemistry reactions.
Biology: The compound is employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.
Medicine: It plays a crucial role in the development of PROTACs for targeted protein degradation, which is a promising approach in drug discovery.
Industry: this compound is used in the production of advanced materials and in the modification of surfaces for various industrial applications.
Mecanismo De Acción
Comparación Con Compuestos Similares
Methyltetrazine-PEG8-PFP ester is unique due to its combination of methyltetrazine, polyethylene glycol, and pentafluorophenyl ester. Similar compounds include:
Methyltetrazine-DBCO: This compound also contains a methyltetrazine group but uses dibenzocyclooctyne (DBCO) instead of polyethylene glycol.
Tetrazine-PEG7-amine: This compound features a shorter polyethylene glycol chain and an amine group instead of a pentafluorophenyl ester.
Methyltetrazine-PEG8-amine: Similar to this compound but with an amine group instead of a pentafluorophenyl ester.
This compound stands out due to its specific reactivity and versatility in various applications.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43F5N4O11/c1-24-40-42-34(43-41-24)25-2-4-26(5-3-25)53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-10-46-9-8-45-7-6-27(44)54-33-31(38)29(36)28(35)30(37)32(33)39/h2-5H,6-23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQAJYVXWMUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43F5N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














